N-Benzyl-3-chloro-5-(trifluoromethyl)-2-pyridinamine
Overview
Description
Typically, the description of a compound includes its IUPAC name, common names, and structural formula.
Synthesis Analysis
This would involve a detailed examination of the methods used to synthesize the compound, including the starting materials, reaction conditions, and yield.Molecular Structure Analysis
This involves studying the compound’s molecular geometry, bond lengths and angles, and electronic structure using techniques like X-ray crystallography and spectroscopic methods.Chemical Reactions Analysis
This would involve studying the reactions that the compound undergoes, including its reactivity and the conditions under which it reacts.Physical And Chemical Properties Analysis
This involves studying the compound’s physical properties (such as melting point, boiling point, and solubility) and chemical properties (such as acidity, basicity, and reactivity).Scientific Research Applications
Reactivity and Catalysis
- The hexahydride complex OsH6(PiPr3)2 reacts with 2-vinylpyridine, leading to selective deuteration and the catalysis of hydrogenation reactions. This study illustrates the potential for N-Benzyl-3-chloro-5-(trifluoromethyl)-2-pyridinamine in facilitating such chemical transformations (Resano Barrio, Esteruelas, & Oñate, 2004).
Structural Analysis
- The structural properties of N-Benzyl-3-chloro-5-(trifluoromethyl)-2-pyridinamine derivatives, like fluazinam, have been analyzed, revealing insights into the molecular geometry and intermolecular interactions, which are crucial for understanding its reactivity and potential applications in various fields (Jeon, Kim, Lee, & Kim, 2013).
Synthesis and Functionalization
- Studies have shown methods for converting compounds similar to N-Benzyl-3-chloro-5-(trifluoromethyl)-2-pyridinamine into various carboxylic acids, demonstrating its versatility in synthetic chemistry (Cottet, Marull, Mongin, Espinosa, & Schlosser, 2004).
Pharmaceutical Research
- In pharmaceutical research, N-Benzyl-3-chloro-5-(trifluoromethyl)-2-pyridinamine derivatives have been synthesized and evaluated for their biological activity, highlighting the compound's potential in drug development (Gao et al., 2018).
Material Science
- In material science, the compound's derivatives have been used to synthesize aromatic trifluoromethyl compounds, showcasing its utility in the development of new materials and chemicals (Kobayashi, Nakano, Iwasaki, & Kumadaki, 1981).
Safety And Hazards
This involves studying the compound’s toxicity, flammability, and environmental impact.
Future Directions
This involves predicting potential future research directions, such as new synthetic methods, applications, or biological activities.
properties
IUPAC Name |
N-benzyl-3-chloro-5-(trifluoromethyl)pyridin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClF3N2/c14-11-6-10(13(15,16)17)8-19-12(11)18-7-9-4-2-1-3-5-9/h1-6,8H,7H2,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZYQFEKQMSHUKO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=C(C=C(C=N2)C(F)(F)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClF3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Benzyl-3-chloro-5-(trifluoromethyl)-2-pyridinamine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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